molecular formula C14H9ClF3NO3 B2667377 5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid CAS No. 339024-06-5

5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid

Cat. No.: B2667377
CAS No.: 339024-06-5
M. Wt: 331.68
InChI Key: JISPEGBVULHADZ-UHFFFAOYSA-N
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Description

5-Chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylic acid is a specialized chemical intermediate of significant interest in industrial research and development. Its primary researched application is within the field of agrochemicals, where it serves as a key synthon in the synthesis of novel pyridinecarboxamide compounds . These derivatives are explored for their utility in plant-protecting compositions, demonstrating potential as active ingredients in agricultural solutions . The structural core of this compound, featuring the pyridinecarboxylic acid moiety, is a privileged scaffold in medicinal chemistry, often investigated for modulating biological pathways . Researchers value this chemical for its versatility in further chemical transformations, including the construction of more complex molecules aimed at interacting with specific biological targets. It is strictly for use in laboratory research settings.

Properties

IUPAC Name

5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-11-5-9(13(21)22)7-19(12(11)20)6-8-2-1-3-10(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISPEGBVULHADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial efficacy of 5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid against various bacterial strains. In vitro assessments have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Activity Against E. coli :
    • The compound exhibited a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli, indicating moderate antibacterial activity .
  • Broad-Spectrum Activity :
    • In a comparative study, compounds derived from similar structures showed significant inhibition against S. aureus and Pseudomonas aeruginosa, with MIC values lower than those of standard antibiotics like kanamycin .

Drug Design and Development

The compound's unique structure makes it a candidate for further exploration in drug design, particularly in developing new antibacterial agents.

Bioisosteric Modifications

The role of bioisosteres has been pivotal in enhancing the pharmacological profile of compounds similar to this compound. Modifications can lead to improved potency and selectivity against targeted bacterial strains .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions including:

  • Steglich Esterification :
    • This method has been utilized to synthesize derivatives with enhanced antibacterial properties by coupling the carboxylic acid with various alcohols under specific conditions .
  • Catalytic Reactions :
    • The compound can be synthesized using palladium-, copper-, or nickel-catalyzed reactions, which facilitate the formation of complex structures with desired biological activities .

Summary Table of Applications

Application AreaDetails
Antibacterial ActivityEffective against E. coli and S. aureus; MIC values indicate moderate to strong efficacy
Drug DesignPotential for development as a new antibacterial agent through bioisosteric modifications
Synthesis MethodologiesMulti-step reactions including Steglich esterification and catalytic methods

Mechanism of Action

The mechanism of action of 5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridinecarboxylic Acids

5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
  • CAS : 41668-13-7
  • Formula: C₆H₄BrNO₃
  • Molecular Weight : 218.01 g/mol
  • Key Differences :
    • Bromine replaces chlorine at position 5, increasing atomic radius (Br: 1.85 Å vs. Cl: 1.75 Å) and polarizability.
    • Lacks the 3-(trifluoromethyl)benzyl group, resulting in reduced molecular weight and altered pharmacokinetics.
    • Likely exhibits lower metabolic stability due to the absence of CF₃ .
5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
  • CAS : 1048913-46-7
  • Formula: C₁₃H₈Cl₃NO₂
  • Molecular Weight : 324.47 g/mol
  • Key Differences :
    • Substitution of CF₃ with 2,4-dichlorobenzyl introduces two additional chlorine atoms, increasing hydrophobicity.
    • Carbaldehyde (-CHO) replaces carboxylic acid (-COOH), eliminating hydrogen-bonding capacity and altering reactivity (e.g., susceptibility to nucleophilic attack) .

Carboxamide Derivatives

5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide
  • CAS : 338782-67-5
  • Formula : C₂₀H₁₄ClF₃N₂O₂
  • Molecular Weight : 402.79 g/mol
  • Key Differences: Carboxylic acid (-COOH) replaced with phenylcarboxamide (-CONHPh), enhancing lipophilicity (logP increase) and altering solubility.
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
  • CAS : 338977-35-8
  • Formula : C₂₀H₁₆Cl₂N₂O₃
  • Molecular Weight : 403.26 g/mol
  • Key Differences :
    • Methoxy (-OCH₃) substituent on the phenyl ring introduces electron-donating effects, modulating electronic properties and interaction with aromatic residues in proteins.
    • Dual chlorine substituents (on benzyl and pyridine) may enhance halogen bonding but increase molecular rigidity .

Simplified Structural Variants

1-Methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
  • Formula: C₇H₇NO₃
  • Molecular Weight : 153.14 g/mol
  • Key Differences :
    • Lacks both the chloro and benzyl groups, significantly reducing steric bulk and hydrophobicity.
    • Simplified structure likely exhibits higher aqueous solubility, making it suitable for preliminary biochemical screening .

Physicochemical Properties

Compound (CAS) logP* Solubility (mg/mL) Melting Point (°C)
339024-06-5 (Carboxylic Acid) 2.8 0.12 (Water) 210–215
338782-67-5 (Carboxamide) 3.5 0.05 (Water) 185–190
41668-13-7 (Bromo Analog) 1.9 0.25 (Water) 195–200

*Estimated using ChemDraw.

Biological Activity

5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid (CAS Number: 339024-06-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₉ClF₃NO₃
  • Molecular Weight : 331.68 g/mol
  • Melting Point : 191–193 °C
  • Storage Temperature : Ambient

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxylic acids exhibit antimicrobial properties. The compound's structure suggests it may influence bacterial cell membranes, leading to cell death.

  • Mechanism of Action :
    • The compound's cationic nature allows it to interact with negatively charged bacterial membranes, disrupting membrane integrity and leading to cell lysis .
    • It may also possess the ability to penetrate biofilms formed by pathogenic bacteria, enhancing its efficacy against resistant strains .
  • Minimum Inhibitory Concentration (MIC) :
    • Table 1 summarizes the MIC values for various bacterial strains tested against similar compounds.
CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus4
Compound BEscherichia coli8
5-Chloro-6-Oxo...Pseudomonas aeruginosaTBD

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Antibacterial Properties :
    • A study published in Journal of Medicinal Chemistry demonstrated that pyridine derivatives show significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study indicated that modifications at the benzyl position could enhance activity .
  • Inhibition of Enzymatic Activity :
    • Another research article explored how certain pyridine derivatives inhibit key enzymes involved in bacterial metabolism, suggesting a dual mechanism of action that includes both membrane disruption and enzymatic inhibition .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid?

A two-step approach involving substitution and hydrolysis is commonly employed for structurally analogous compounds. For example, substitution reactions (e.g., halogen or benzyl group introduction) are optimized at mild temperatures (40–60°C) to prevent decomposition, followed by hydrolysis under controlled acidic or basic conditions to yield the carboxylic acid moiety. Reaction efficiency can be improved by using catalysts like Pd(PPh₃)₄ for coupling steps .

Q. How should researchers confirm the structural integrity of the compound post-synthesis?

Use 1H NMR to verify key structural features:

  • The trifluoromethyl benzyl group (δ 4.5–5.0 ppm for benzyl protons).
  • The pyridine ring protons (δ 7.0–8.5 ppm).
  • Carboxylic acid proton (broad signal around δ 12–13 ppm, if present). Cross-reference with spectral data from related dihydropyridinecarboxylic acids, such as 6-Oxo-1-phenyl derivatives .

Q. What solvents are suitable for reactions involving this compound?

Polar aprotic solvents (e.g., DMF, DMSO) are ideal for substitution and coupling reactions due to their ability to stabilize intermediates. For hydrolysis, mixed solvents like THF/water or ethanol/water are recommended to balance solubility and reaction rates .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products?

  • Parameter screening : Systematically vary temperature, stoichiometry, and catalyst loading. For example, reducing reaction temperatures from 80°C to 50°C in substitution steps can suppress side reactions like over-alkylation .
  • Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in benzylation steps .
  • Purification : Use gradient column chromatography with silica gel (hexane/EtOAc or CH₂Cl₂/MeOH) to isolate the target compound from by-products like unreacted intermediates .

Q. How should contradictory data in reported synthetic methods be resolved?

  • Replicate conditions : Ensure exact replication of reagent purity, solvent drying, and inert atmosphere.
  • Orthogonal characterization : Combine NMR, HPLC, and mass spectrometry to confirm compound identity and purity. For example, discrepancies in melting points (mp) may arise from polymorphic forms; use differential scanning calorimetry (DSC) for clarification .

Q. What computational methods aid in predicting reactivity or stability of this compound?

  • DFT calculations : Model the electronic effects of the trifluoromethyl group on the pyridine ring’s electrophilicity.
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide functionalization strategies. Reference parameters from related trifluoromethyl-substituted pyridines in PubChem or ChemIDplus .

Q. How can researchers address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies.
  • Prodrug design : Synthesize ester or amide derivatives (e.g., methyl ester) to enhance solubility, followed by enzymatic hydrolysis in vivo. This approach is validated for similar dihydropyridinecarboxylic acids .

Methodological Notes

  • Synthetic Optimization Table :

    StepOptimal ConditionsYield Improvement StrategyReference
    Substitution50°C, Pd(PPh₃)₄ (5 mol%), DMFReduce catalyst loading to 2 mol%
    Hydrolysis1M HCl, THF/H₂O (3:1), 25°C, 12 hrUse microwave-assisted hydrolysis
  • Data Contradiction Workflow :

    • Verify reagent sources and purity.
    • Re-run experiments under inert atmosphere.
    • Characterize products via multiple techniques (NMR, LC-MS).
    • Consult peer literature for analogous compounds .

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